molecular formula C7H5BrN2 B185297 2-Amino-5-bromobenzonitrile CAS No. 39263-32-6

2-Amino-5-bromobenzonitrile

Cat. No.: B185297
CAS No.: 39263-32-6
M. Wt: 197.03 g/mol
InChI Key: OATYCBHROMXWJO-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-benzonitrile is an organic compound with the molecular formula C7H5BrN2. It is a heterocyclic building block used in various chemical syntheses. This compound is characterized by the presence of an amino group at the second position, a bromine atom at the fifth position, and a nitrile group on the benzene ring. It appears as an off-white to pale brown crystalline powder and is soluble in methanol .

Mechanism of Action

Target of Action

2-Amino-5-bromobenzonitrile is primarily used as an intermediate in the synthesis of other industrial chemicals . It has been found to target the respiratory system .

Mode of Action

The compound can react with other substances to form new compounds. For instance, it can react with Oxalic acid dimethyl ester to get 5-Bromo-N-methylanthranilonitrile . In synthetic transformations, the bromine unit on the benzene ring can be introduced into a series of aryl or alkyl groups through Suzuki coupling reactions, or it can be converted into a boronic acid unit for subsequent transformations . The cyano group on the benzene ring can easily be converted into functional groups such as aldehyde, carboxyl, and amide .

Biochemical Pathways

The metabolic pathway for this compound has been shown to be cyp3a5 dependent . This suggests that the compound may interact with the cytochrome P450 family of enzymes, which play a crucial role in the metabolism of various substances in the body.

Pharmacokinetics

It’s known that the compound can be found in feces at a concentration of approximately 1 µg/g , indicating that it undergoes metabolic processing and excretion.

Result of Action

The result of the action of this compound is the formation of new compounds through various synthetic transformations . These new compounds can then be used in the production of other industrial chemicals, such as polyurethanes and polyamides .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it’s recommended to avoid dust formation and ensure adequate ventilation when handling the compound . Contact with skin and eyes should be avoided, and personal protective equipment should be used . These precautions help to maintain the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

2-Amino-5-bromobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of receptor tyrosine kinase inhibitors, which are crucial in cancer treatment . It interacts with enzymes such as copper-ligand coordination complexes, facilitating the formation of multi-targeted inhibitors. These interactions are essential for the compound’s ability to modulate biochemical pathways and inhibit specific proteins involved in disease progression .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of receptor tyrosine kinases, leading to altered cell signaling and gene expression patterns. This modulation can result in changes in cellular metabolism, impacting cell growth and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of receptor tyrosine kinases by binding to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events. This inhibition leads to a cascade of downstream effects, including changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have varying impacts on cellular processes. Long-term exposure to the compound in vitro and in vivo has demonstrated sustained inhibition of target enzymes and prolonged alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic effects such as cellular apoptosis and organ damage have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450s. These interactions influence the compound’s metabolic flux and metabolite levels, affecting its overall bioavailability and efficacy. The compound’s metabolism can lead to the formation of active or inactive metabolites, which further modulate its biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites in sufficient concentrations to exert its effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with target enzymes and proteins. The localization of this compound within cells is essential for its activity and function, as it ensures that the compound reaches its intended sites of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-bromo-benzonitrile can be synthesized through several methods. One common method involves the bromination of 2-amino-benzonitrile using bromine or a brominating agent in the presence of a solvent like acetic acid. The reaction is typically carried out at room temperature and monitored until completion .

Industrial Production Methods: In industrial settings, the synthesis of 2-amino-5-bromo-benzonitrile may involve the use of bromine and 2-amino-benzonitrile in a controlled environment to ensure safety and efficiency. The reaction mixture is often stirred at room temperature for an extended period to achieve high yields. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-bromo-benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl or alkyl boronic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products:

    Substitution: Aryl or alkyl derivatives of 2-amino-5-bromo-benzonitrile.

    Reduction: 2-Amino-5-bromo-benzylamine.

    Oxidation: 2-Nitro-5-bromo-benzonitrile.

Comparison with Similar Compounds

  • 2-Amino-4-bromo-benzonitrile
  • 2-Amino-3,5-dibromo-benzonitrile
  • 4-Amino-3-bromo-benzonitrile

Comparison: 2-Amino-5-bromo-benzonitrile is unique due to the specific positioning of the amino, bromine, and nitrile groups on the benzene ring. This unique arrangement imparts distinct reactivity and binding properties compared to its analogs. For instance, 2-amino-4-bromo-benzonitrile has the bromine atom at the fourth position, which alters its reactivity in substitution reactions. Similarly, 2-amino-3,5-dibromo-benzonitrile has two bromine atoms, making it more reactive in coupling reactions .

Properties

IUPAC Name

2-amino-5-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATYCBHROMXWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192513
Record name 2-Amino-5-bromobenzonitrile
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Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39263-32-6
Record name 2-Amino-5-bromobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39263-32-6
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Record name 2-Amino-5-bromobenzonitrile
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Record name 2-Amino-5-bromobenzonitrile
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Record name 2-amino-5-bromobenzonitrile
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Synthesis routes and methods I

Procedure details

2-Aminobenzonitrile (5.0 g, 42.3 mmol) was taken into dichloromethane (60 mL). NBS (7.54 g, 42.3 mmol) was added and stirred at 0° C. for 3 h. The reaction mixture was diluted with dichloromethane and washed with brine, dried over MgSO4. The crude product was purified by column chromatography (hexane/ethyl acetate=10/1) to afford the titled compound (7.20 g, 87%). 1HNMR (400 MHz, DMSO-d6): δ 6.22 (s, 2H), 6.75 (d, J=9.2 Hz, 1H), 7.42 (dd, J=8.8 Hz, 2.4 Hz, 1H), 7.58 (s, 1H).
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5 g
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Yield
87%

Synthesis routes and methods II

Procedure details

5-bromo-2-nitroaniline is converted into 5-bromo-2-nitrobenzonitrile by treating the aniline derivative with sodium nitrite and hydrochloric acid and reacting the resulting diazonium salt with cuprous cyanide as in Example 2. The nitro group is reduced with stannous chloride and hydrochloric acid to give 4-bromo-2-cyanoaniline.
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diazonium salt
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cuprous cyanide
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stannous chloride
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Synthesis routes and methods III

Procedure details

To a solution of 2-aminobenzonitrile (14.9 g, 100 mmol) was added a solution of NBS (17.8 g, 100 mmol) in DMF at rt. The mixture was stirred overnight at rt, then water (30 mL) was added and the mixture was extracted with Et2O (3×250 mL). The organic layer was washed with brine, dried over Na2SO4, concentrated and purified by CC to give compound P36a (19 g, 83%).
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14.9 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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